![molecular formula C22H26N4O B2982283 5-(1-adamantyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide CAS No. 307320-58-7](/img/structure/B2982283.png)

5-(1-adamantyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

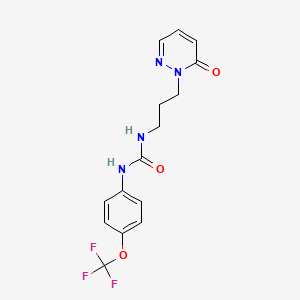

This compound is a derivative of pyrazole, which is a simple aromatic ring organic compound with the molecular formula C3H3N2H. The pyrazole ring is a five-membered ring with two nitrogen atoms. In this particular compound, various functional groups are attached to the pyrazole ring, including an adamantyl group (a type of bulky, three-dimensional alkyl group derived from adamantane), a methylphenyl group, and a carboxamide group .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, it likely involves the reaction of the appropriate adamantyl and methylphenyl precursors with a suitable pyrazole derivative. The carboxamide group could potentially be introduced through a reaction with a carboxylic acid or its derivative .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached adamantyl, methylphenyl, and carboxamide groups. The adamantyl group would impart a degree of three-dimensionality to the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. For instance, the carboxamide group might be involved in reactions with acids or bases, and the compound as a whole could potentially undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For instance, the presence of the carboxamide group could potentially result in the formation of hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Applications in Heterocyclic Chemistry

A novel series of benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives featuring an adamantane moiety were synthesized to explore their potential in various scientific applications. The synthesis involved the condensation/cyclization of 1-adamantanecarboxylic acid with methyl 3,4-diaminobenzoate, followed by various modifications to produce the desired derivatives. These compounds were developed to investigate their potential uses in medicinal chemistry and materials science due to the unique properties of the adamantane structure, such as high thermal stability and lipophilicity (Soselia et al., 2020).

Antiviral and Antimicrobial Research

Adamantane-containing heterocycles have been studied for their antiviral, antidepressant, antimicrobial, analgesic, and β-adrenergic activities. Compounds such as 5-(1-adamantyl)-2-methylpyrrole-3-carboxylic acid ethyl ester and 3-(1-adamantyl)pyrazole demonstrated notable antiviral properties. These studies underline the versatility of adamantane derivatives in developing new therapeutic agents against various viral diseases (Makarova et al., 2004).

Antibacterial and Anti-inflammatory Potential

Research into 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives revealed compounds with significant in vitro activities against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Some derivatives also demonstrated dose-dependent anti-inflammatory activity, showcasing the potential of adamantane-containing compounds in antibacterial and anti-inflammatory drug development (Al-Omar et al., 2010).

Anticancer Research

The synthesis of pyrazolo[1,5-a]pyrimidines and Schiff bases from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides and their evaluation for in vitro antitumor activities against various human cancer cell lines highlighted the potential of adamantane derivatives in cancer research. These compounds, through structural modification and characterization, have shown promising anticancer properties, contributing to the ongoing search for more effective cancer therapies (Hafez et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(1-adamantyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-14-2-4-15(5-3-14)13-23-26-21(27)19-9-20(25-24-19)22-10-16-6-17(11-22)8-18(7-16)12-22/h2-5,9,13,16-18H,6-8,10-12H2,1H3,(H,24,25)(H,26,27)/b23-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQNRTAMNVOQGH-YDZHTSKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2982200.png)

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2982212.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2982214.png)

methanone](/img/structure/B2982218.png)

![5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2982220.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2982221.png)